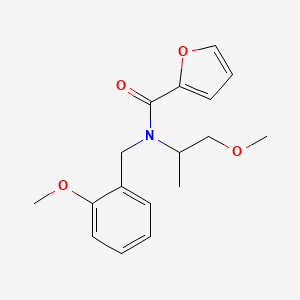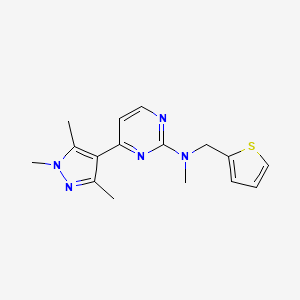![molecular formula C18H18N2OS2 B5903413 1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone is a compound that has been the subject of extensive scientific research. It is a member of the family of organic compounds known as ketones and has a molecular formula of C21H19NOS2. This compound has been found to have a wide range of potential applications, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone in lab experiments include its wide range of biological activities and its potential as a therapeutic agent. However, its synthesis is a complex process that requires specialized equipment and expertise, and its mechanism of action is not yet fully understood.
Orientations Futures
There are many potential future directions for research on 1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone. Some possible areas of investigation include further studies of its mechanism of action, the development of new synthetic methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, research could be conducted to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2-thiopheneacetic acid with pyridine-3-carbaldehyde in the presence of sodium hydroxide. This reaction produces the intermediate compound 4-[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]butanoic acid, which is then converted to the final product by reaction with acetic anhydride.
Applications De Recherche Scientifique
1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propriétés
IUPAC Name |
1-[4-[[pyridin-3-ylmethyl(thiophen-3-ylmethyl)amino]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-14(21)18-7-17(13-23-18)11-20(10-16-4-6-22-12-16)9-15-3-2-5-19-8-15/h2-8,12-13H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLGUXYKCWGGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN(CC2=CN=CC=C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-methoxy-4-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}phenol](/img/structure/B5903334.png)
![1-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903336.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[1-(morpholin-4-ylmethyl)cyclohexyl]urea](/img/structure/B5903352.png)

![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)


![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![3-(3-{[(3-morpholin-4-ylpropyl)amino]methyl}-1H-indol-1-yl)propanamide](/img/structure/B5903420.png)
![N,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5903421.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-{[3-(2-methoxyphenyl)isoxazol-5-yl]methyl}methanamine](/img/structure/B5903432.png)
![[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)